AMPA Receptor Binding: GluA3 vs. GluA4 Affinity
3-Aminopyridine-2,4-dicarboxylic acid exhibits measurable affinity for both rat GluA3 (Ki = 54,700 nM) and rat GluA4 (IC₅₀ = 17,000 nM) AMPA receptor subtypes, as curated by ChEMBL [1][2]. These affinity ranges, falling in the mid-micromolar range (~55 µM for GluA3 and ~17 µM for GluA4), position the compound as a low-potency AMPA receptor ligand. For comparison, the endogenous agonist AMPA itself binds to GluA3 with a Ki of approximately 11,900 nM (≈12 µM) under comparable recombinant assay conditions [3]. The difference in potency between the compound and AMPA is approximately 4.6-fold at GluA3. This low-potency ligand profile may be advantageous in experimental contexts where strong receptor activation must be avoided, such as in studies of receptor modulation or when examining non-competitive interactions.
| Evidence Dimension | AMPA receptor binding affinity (GluA3 and GluA4) |
|---|---|
| Target Compound Data | GluA3 Ki = 54,700 nM (≈55 µM); GluA4 IC₅₀ = 17,000 nM (≈17 µM) |
| Comparator Or Baseline | AMPA (endogenous agonist): GluA3 Ki = 11,900 nM (BindingDB CHEMBL4556711, recombinant rat GluA3, [³H]AMPA displacement [3]) |
| Quantified Difference | 3-Aminopyridine-2,4-dicarboxylic acid is approximately 4.6-fold less potent than AMPA at GluA3 |
| Conditions | Displacement of [³H]AMPA from rat cloned GluA3 receptor expressed in Sf9 insect cells (for target compound GluA3 Ki); Displacement of [³H]-AMPA from AMPA binding sites in rat brain membrane (for target compound GluA4 IC₅₀); recombinant rat GluA3 expressed in Sf9 cell membranes (for AMPA comparator Ki) |
Why This Matters
The measured affinity data against two distinct AMPA receptor subunits (GluA3 and GluA4) provides a quantitative benchmark for end-user selection: the compound serves as a characterized, low-potency AMPA receptor ligand suitable for experiments where saturating receptor activation by high-affinity agonists like AMPA is undesirable, rather than as a potent agonist.
- [1] BindingDB Entry BDBM50142618 (CHEMBL3759959). 3-Aminopyridine-2,4-dicarboxylic acid — Displacement of [³H]AMPA from rat cloned GluA3 receptor expressed in Sf9 cells. Ki = 5.47E+4 nM (= 54,700 nM). Curated by ChEMBL, University of Copenhagen. Available at: https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50142618 View Source
- [2] BindingDB Entry BDBM50646143 (CHEMBL5590005). 3-Aminopyridine-2,4-dicarboxylic acid — Displacement of [³H]-AMPA from AMPA binding sites in rat brain membrane. IC₅₀ = 1.70E+4 nM (= 17,000 nM). Curated by ChEMBL. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50646143 View Source
- [3] BindingDB Entry BDBM50512941 (CHEMBL4556711). AMPA — Displacement of (RS)-[³H]AMPA from recombinant rat GluA3 expressed in baculovirus-infected Sf9 insect cell membranes. Ki = 1.19E+4 nM (= 11,900 nM). Available at: https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50512941 View Source
